1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone
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Overview
Description
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 3-methylbenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out under reflux conditions in the presence of an acid or base catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone can be compared with other Schiff bases and related compounds:
1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone: This compound has a hydroxyl group instead of a methyl group, which can influence its reactivity and biological activity.
1-{4-[(3-chlorobenzylidene)amino]phenyl}ethanone: The presence of a chlorine atom can enhance the compound’s electrophilic properties and potentially increase its antimicrobial activity.
The uniqueness of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[4-[(3-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-4-3-5-14(10-12)11-17-16-8-6-15(7-9-16)13(2)18/h3-11H,1-2H3 |
InChI Key |
ZFWIPSANYLBLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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